molecular formula C5H8Br2O2S B12123204 2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12123204
M. Wt: 291.99 g/mol
InChI Key: VFLLUBBHJXSHEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IFLAB-BB F1068-0046 involves the bromination of 3-methyl-tetrahydro-thiophene 1,1-dioxide. The reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the thiophene ring .

Industrial Production Methods

While specific industrial production methods for IFLAB-BB F1068-0046 are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control measures to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

IFLAB-BB F1068-0046 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives.

    Reduction Reactions: Reduced forms of the original compound with fewer bromine atoms.

    Oxidation Reactions: Sulfoxides or sulfones.

Scientific Research Applications

IFLAB-BB F1068-0046 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of IFLAB-BB F1068-0046 involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The thiophene ring structure allows for interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IFLAB-BB F1068-0046 is unique due to the presence of both bromine atoms and the 1,1-dioxide functional group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H8Br2O2S

Molecular Weight

291.99 g/mol

IUPAC Name

2,3-dibromo-3-methylthiolane 1,1-dioxide

InChI

InChI=1S/C5H8Br2O2S/c1-5(7)2-3-10(8,9)4(5)6/h4H,2-3H2,1H3

InChI Key

VFLLUBBHJXSHEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1Br)Br

Origin of Product

United States

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